molecular formula C8H8N2 B13561212 5-Ethynyl-4-methylpyridin-3-amine

5-Ethynyl-4-methylpyridin-3-amine

Cat. No.: B13561212
M. Wt: 132.16 g/mol
InChI Key: JWGICYXJHLRPQH-UHFFFAOYSA-N
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Description

5-Ethynyl-4-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of an ethynyl group at the 5-position, a methyl group at the 4-position, and an amine group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with an arylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. The reaction is typically carried out in a mixture of 1,4-dioxane and water at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki cross-coupling reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group yields the corresponding amine.

Scientific Research Applications

5-Ethynyl-4-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethynyl-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of novel materials and pharmaceuticals.

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

5-ethynyl-4-methylpyridin-3-amine

InChI

InChI=1S/C8H8N2/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,9H2,2H3

InChI Key

JWGICYXJHLRPQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C#C)N

Origin of Product

United States

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